2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride

Catalog No.
S811193
CAS No.
1219982-82-7
M.F
C18H21Cl2NO
M. Wt
338.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether...

CAS Number

1219982-82-7

Product Name

2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride

IUPAC Name

3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine;hydrochloride

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

InChI

InChI=1S/C18H20ClNO.ClH/c19-17-6-7-18(21-13-15-8-9-20-12-15)16(11-17)10-14-4-2-1-3-5-14;/h1-7,11,15,20H,8-10,12-13H2;1H

InChI Key

NFZGEVLPTWGOGS-UHFFFAOYSA-N

SMILES

C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl

2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride, often abbreviated as BTCP, is a synthetic organic compound characterized by its complex structure. It features a benzyl group, a chlorophenyl group, and a pyrrolidinylmethyl ether moiety. The IUPAC name for this compound is 3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine; hydrochloride, indicating its classification as a hydrochloride salt. The molecular formula is C16H19ClN2O, and it has a molar mass of approximately 290.79 g/mol .

  • Aromatic compounds can sometimes be irritating or toxic.
  • Chlorinated compounds may have specific health hazards depending on the chlorine content [].
  • Secondary amines (present in the pyrrolidinyl group) can have variable toxicity profiles.

The chemical reactivity of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride can be attributed to the presence of functional groups such as the ether and the aromatic rings. Typical reactions may include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Ether Cleavage: Under acidic or basic conditions, the ether bond may be cleaved, generating phenolic compounds and pyrrolidine derivatives.
  • Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the aromatic ring.

These reactions are significant for further modifications and applications in synthetic chemistry.

The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation: The pyrrolidine derivative is then alkylated with a benzyl chloride derivative to introduce the benzyl group.
  • Chlorination: The introduction of the chlorine atom into the phenolic structure can be performed using chlorinating agents.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Each step requires careful control of reaction conditions to ensure high yields and purity .

2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride finds applications primarily in pharmaceutical research and development. Its potential therapeutic effects make it a candidate for:

  • Neurological Research: Investigating its effects on neurotransmitter systems.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.

Its unique structure allows it to be explored for various medicinal chemistry applications.

Interaction studies focusing on 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride have revealed insights into its pharmacodynamics and pharmacokinetics. Preliminary research suggests that it may interact with specific receptors or enzymes within the central nervous system. Understanding these interactions is crucial for assessing both efficacy and safety profiles when considering this compound for therapeutic use.

Several compounds share structural or functional similarities with 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-Benzyl-4-chlorophenolContains a chlorophenol groupLacks pyrrolidine moiety
N-benzylpyrrolidinePyrrolidine base structureNo chlorinated aromatic ring
PhenobarbitalBarbiturate structureDifferent mechanism of action
DiphenhydramineAntihistamine with similar aromaticityDifferent pharmacological profile

The uniqueness of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride lies in its combination of both pyrrolidine and chlorinated aromatic components, offering distinct potential for biological activity compared to these similar compounds.

Dates

Modify: 2023-08-16

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